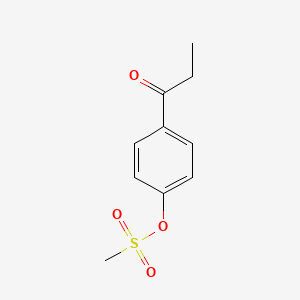

p-(Methanesulfonyloxy)propiophenone

説明

Structurally, it consists of a propiophenone backbone (C₆H₅COCH₂CH₃) with the methanesulfonyloxy moiety enhancing its reactivity as a synthetic intermediate. The sulfonyloxy group is electron-withdrawing, which polarizes the carbonyl group, making it more susceptible to nucleophilic attack or substitution reactions. This compound is primarily utilized in organic synthesis as a precursor for generating aryl radicals, participating in cross-coupling reactions, or serving as a leaving group in nucleophilic aromatic substitutions .

特性

分子式 |

C10H12O4S |

|---|---|

分子量 |

228.27 g/mol |

IUPAC名 |

(4-propanoylphenyl) methanesulfonate |

InChI |

InChI=1S/C10H12O4S/c1-3-10(11)8-4-6-9(7-5-8)14-15(2,12)13/h4-7H,3H2,1-2H3 |

InChIキー |

QDHHEDKKSBTZSR-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The reactivity, stability, and applications of p-(Methanesulfonyloxy)propiophenone are influenced by its substituent, distinguishing it from structurally related propiophenone derivatives. Below is a detailed comparison based on substituent effects, reaction yields, and enzymatic interactions.

Substituent Effects on Reactivity and Physical Properties

Key Observations:

- The electron-withdrawing nature of the methanesulfonyloxy group increases the electrophilicity of the carbonyl carbon compared to methyl or benzyloxy substituents, facilitating nucleophilic substitutions.

- In contrast, electron-donating groups (e.g., -CH₃, -OBn) reduce carbonyl reactivity, as seen in lower α-phenylselenation yields for acetophenone (0.51 mmol) compared to propiophenone (0.59 mmol) .

Enzymatic Conversion Efficiency

Baeyer-Villiger monooxygenases (BVMOs) exhibit substrate specificity influenced by substituents:

Key Observations:

- Propiophenone’s unsubstituted structure allows high BVMO conversion (95%), whereas bulky or polar groups (e.g., -OSO₂CH₃) likely disrupt enzyme-substrate interactions.

Leaving Group Ability in Substitution Reactions

Sulfonyloxy groups are critical in substitution reactions due to their leaving-group aptitude:

| Compound | Leaving Group | Relative Reactivity in SN Reactions |

|---|---|---|

| p-Toluenesulfonyloxy (Tosyl) | -OSO₂C₆H₄CH₃ | High (standard for SN2 reactions) |

| Methanesulfonyloxy (Mesyl) | -OSO₂CH₃ | Higher than tosyl in polar solvents |

| Benzyloxy | -OBn | Poor (requires strong acid/base) |

Key Observations:

- p-(Methanesulfonyloxy)propiophenone’s mesyl group outperforms tosyl in leaving-group ability under specific conditions, enabling efficient nucleophilic substitutions .

- In contrast, benzyloxy or methoxy substituents require harsher conditions for displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。